molecular formula C12H18N2O4 B2843517 methyl (2S)-2-({[(2-furylmethyl)amino]carbonyl}amino)-3-methylbutanoate CAS No. 958843-45-3

methyl (2S)-2-({[(2-furylmethyl)amino]carbonyl}amino)-3-methylbutanoate

Cat. No.: B2843517
CAS No.: 958843-45-3
M. Wt: 254.286
InChI Key: VTQXRLLQYZXPLE-JTQLQIEISA-N
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Description

Methyl (2S)-2-(furan-2-ylmethylcarbamoylamino)-3-methylbutanoate is a complex organic compound that features a furan ring, a carbamoylamino group, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-({[(2-furylmethyl)amino]carbonyl}amino)-3-methylbutanoate typically involves the reaction of a furan derivative with an appropriate amine and a methyl ester. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of renewable biomass-derived furan compounds can also be explored for a more sustainable production process .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-(furan-2-ylmethylcarbamoylamino)-3-methylbutanoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form different products.

    Reduction: The carbamoylamino group can be reduced under specific conditions.

    Substitution: The methyl ester group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the carbamoylamino group can yield amines.

Scientific Research Applications

Methyl (2S)-2-(furan-2-ylmethylcarbamoylamino)-3-methylbutanoate has several scientific research applications:

Mechanism of Action

The mechanism by which methyl (2S)-2-({[(2-furylmethyl)amino]carbonyl}amino)-3-methylbutanoate exerts its effects involves interactions with specific molecular targets. The furan ring and carbamoylamino group can interact with enzymes and receptors, influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: Shares the furan ring structure but lacks the carbamoylamino and methyl ester groups.

    Methyl 3-methylbutanoate: Similar ester group but lacks the furan ring and carbamoylamino group.

    N-(2-furylmethyl)carbamate: Contains the furan ring and carbamoylamino group but differs in the ester functionality.

Uniqueness

Methyl (2S)-2-(furan-2-ylmethylcarbamoylamino)-3-methylbutanoate is unique due to its combination of a furan ring, carbamoylamino group, and methyl ester, which provides distinct chemical and physical properties not found in the similar compounds listed above .

Properties

IUPAC Name

methyl (2S)-2-(furan-2-ylmethylcarbamoylamino)-3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c1-8(2)10(11(15)17-3)14-12(16)13-7-9-5-4-6-18-9/h4-6,8,10H,7H2,1-3H3,(H2,13,14,16)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQXRLLQYZXPLE-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)NCC1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OC)NC(=O)NCC1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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